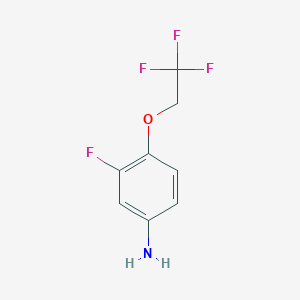

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

描述

Contextual Significance of Fluorinated Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are fundamental precursors in the synthesis of a wide range of organic compounds, from pharmaceuticals to dyes. nbinno.com The strategic incorporation of fluorine atoms onto the aniline ring profoundly alters the molecule's inherent properties. A fluorine substituent can modify the basicity (pKa) of the amino group, influence the molecule's reactivity, and enhance its metabolic stability and lipophilicity—attributes that are highly desirable in drug discovery. ontosight.ainih.gov

For instance, the presence of a fluorine atom can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug molecule in the body. nih.gov Fluorinated anilines, such as 4-fluoroaniline, serve as versatile intermediates in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators. nih.gov The strong electron-withdrawing nature of fluorine also influences the electronic distribution within the aromatic ring, affecting its interaction with biological targets. mdpi.com This makes fluorinated anilines crucial components in the design of molecules with tailored functionalities for applications in medicine, agrochemicals, and advanced materials. nbinno.com

Importance of the 2,2,2-Trifluoroethoxy Moiety in Advanced Molecular Design

The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is another powerful tool in modern medicinal chemistry, valued for its ability to fine-tune the properties of bioactive molecules. researchgate.net This moiety imparts a unique combination of moderate lipophilicity and high metabolic stability. researchgate.net The trifluoromethyl (CF₃) portion of the group is exceptionally stable due to the strength of the carbon-fluorine bond, making it resistant to metabolic degradation. mdpi.com

The inclusion of a 2,2,2-trifluoroethoxy group can significantly enhance a molecule's ability to permeate biological membranes, a critical factor for drug efficacy. mdpi.com It is frequently found in biologically active compounds and has been incorporated into tracers for positron emission tomography (PET) imaging, highlighting its utility in diagnostics as well as therapeutics. researchgate.net The unique physicochemical properties of this group make it a favored substituent for optimizing the pharmacokinetic profiles of drug candidates. researchgate.net

Overview of Core Research Domains for 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

This compound serves as a highly specialized building block, primarily in the development of kinase inhibitors for cancer therapy. ed.ac.ukijcce.ac.ir Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the growth and proliferation of cancer cells. ed.ac.uk Small molecule kinase inhibitors are a major class of targeted cancer drugs, and many of these molecules are synthesized using complex, highly functionalized intermediates like the subject compound. ed.ac.ukijcce.ac.ir

The specific arrangement of the fluoro and trifluoroethoxy groups on the aniline ring of this compound provides a precise scaffold for constructing molecules that can fit into the ATP-binding site of specific kinases. Research indicates its use in the synthesis of inhibitors for receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in oncology. ijcce.ac.ir The compound's structure is integral to creating derivatives with high potency and selectivity, making it a valuable intermediate in the pipeline of anticancer drug discovery. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of Featured Moieties

| Moiety | Common Effect on Molecules | Key Physicochemical Properties |

| Aromatic Fluorine | Blocks metabolic oxidation, alters pKa, enhances binding affinity. nih.gov | High electronegativity, small van der Waals radius. mdpi.com |

| 2,2,2-Trifluoroethoxy | Increases metabolic stability and lipophilicity. researchgate.netresearchgate.net | High C-F bond strength, moderate hydrophobicity. mdpi.comnih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFCTKCQWPSPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937598-57-7 | |

| Record name | 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

The construction of the this compound molecule is typically achieved through multi-step syntheses that build the substitution pattern around the benzene (B151609) ring. The choice of strategy often depends on the availability and cost of starting materials, as well as desired yield and purity. Key approaches include building the molecule by sequentially adding the functional groups through reactions like nucleophilic aromatic substitution (SNAr) and the reduction of a nitro-group precursor.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds. For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group, typically positioned ortho or para to a suitable leaving group. The nitro group (-NO₂) is an excellent activating group, making nitro-substituted haloaromatics common precursors.

One viable SNAr pathway involves the direct displacement of a leaving group, such as a nitro or fluoro group, by a nucleophile. acs.org In the context of synthesizing the target molecule, this could involve two main scenarios:

Displacement of a Fluoro Group: A common precursor is 1,2-difluoro-4-nitrobenzene. The fluorine atom at the 2-position (para to the nitro group) is highly activated towards nucleophilic attack. Reaction with sodium 2,2,2-trifluoroethoxide (NaOCH₂CF₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) leads to the displacement of this fluorine atom. The resulting intermediate is 4-(2,2,2-trifluoroethoxy)-3-fluoronitrobenzene. This approach is exemplified by the synthesis of the related compound 3-fluoro-4-morpholinoaniline (B119058), where morpholine (B109124) displaces a fluorine atom from 1,2-difluoro-4-nitrobenzene. researchgate.net

Displacement of a Nitro Group: The nitro group itself can act as a leaving group in SNAr reactions, particularly when the ring is highly activated. nih.govresearchgate.net While less common than halogen displacement for this specific synthesis, a hypothetical route could start with a precursor like 1,3-difluoro-4,6-dinitrobenzene, where one nitro group could potentially be displaced by the trifluoroethoxide nucleophile. The success of such a reaction depends heavily on the relative activation and leaving group ability of the substituents present.

The general conditions for these displacement reactions are summarized in the table below.

| Precursor | Nucleophile | Solvent(s) | Typical Conditions | Product Intermediate |

| 1,2-Difluoro-4-nitrobenzene | Sodium 2,2,2-trifluoroethoxide | DMF, DMSO | Elevated Temperature | 4-(2,2,2-Trifluoroethoxy)-3-fluoronitrobenzene |

| 3-Chloro-4-fluoronitrobenzene | Sodium 2,2,2-trifluoroethoxide | Sulpholane | 180-250 °C google.com | 4-(2,2,2-Trifluoroethoxy)-3-fluoronitrobenzene |

Amination of an activated aryl halide is another key SNAr strategy. In the synthesis of the target aniline (B41778), this step is typically performed after the trifluoroethoxy group is already in place. The precursor for this step would be a halogenated version of 4-(2,2,2-trifluoroethoxy)-3-fluorobenzene. However, direct amination via SNAr using ammonia (B1221849) or its equivalents can be challenging and often results in low yields or side products.

A more practical and widely used "amination" strategy involves the reduction of a nitro group, which is discussed in section 2.1.2. If a direct amination via SNAr were to be employed as the final step, it would likely involve reacting a precursor like 1,2-difluoro-4-(2,2,2-trifluoroethoxy)benzene with an ammonia surrogate, a method that is less common for this target molecule compared to the nitro-reduction route. The synthesis of other substituted anilines, such as 2,3-difluoroaniline, has been achieved through the amination of a halogenated precursor (2,3-difluorochlorobenzene). google.com

The most common and efficient pathway to introduce the aniline functional group in this synthesis is through the reduction of an aromatic nitro compound. This method is reliable, high-yielding, and compatible with a wide range of other functional groups.

The key intermediate, 4-(2,2,2-trifluoroethoxy)-3-fluoronitrobenzene , is synthesized as described in sections 2.1.1.1 and 2.1.3. Once this nitro-precursor is obtained, it is subjected to reduction. A variety of reducing agents and conditions can be employed for this transformation.

Commonly used methods include:

Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are frequently used catalysts. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. This method is known for its clean conversion and high yields.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. For instance, the reduction of a substituted nitrobenzene (B124822) to form 3-fluoro-4-morpholinoaniline is effectively carried out using iron powder and ammonium (B1175870) chloride (Fe/NH₄Cl) in an ethanol/water mixture. researchgate.net

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) hydrate (B1144303) or ammonium formate, in the presence of a catalyst like Pd/C.

Stannous Chloride (SnCl₂): Stannous chloride is a mild and selective reducing agent often used for the reduction of nitro groups in the presence of other sensitive functionalities. mdpi.com

The general reaction scheme is as follows:

4-(2,2,2-Trifluoroethoxy)-3-fluoronitrobenzene + [Reducing Agent] → this compound

| Reducing System | Solvent(s) | Key Advantages |

| H₂ / Pd/C | Ethanol, Methanol, EtOAc | Clean reaction, high yield, simple workup |

| Fe / NH₄Cl or Fe / HCl | Ethanol/Water, Acetic Acid | Cost-effective, widely applicable |

| SnCl₂ | Ethanol, Ethyl Acetate | Mild conditions, good selectivity |

| Hydrazine Hydrate / Pd/C | Ethanol | Avoids use of pressurized hydrogen gas |

Fluoroalkoxylation, the introduction of a fluoroalkoxy group (like -OCH₂CF₃), is the critical step in defining the "trifluoroethoxy" component of the target molecule. This is typically achieved via a nucleophilic substitution reaction where a fluoroalkoxide anion attacks an electron-deficient aromatic ring.

The nucleophile, sodium 2,2,2-trifluoroethoxide , is prepared by reacting 2,2,2-trifluoroethanol (B45653) with a strong base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH).

The subsequent reaction with an appropriate aryl halide or nitrobenzene derivative is a classic SNAr reaction. The choice of substrate is crucial. A common and effective starting material is 3-chloro-4-fluoronitrobenzene . sigmaaldrich.comaarti-industries.com In this molecule, the nitro group strongly activates the para-positioned fluorine atom, making it an excellent leaving group. The reaction with sodium 2,2,2-trifluoroethoxide selectively displaces the fluorine atom to yield 3-chloro-4-(2,2,2-trifluoroethoxy)nitrobenzene. Subsequent reduction of the nitro group and potential dehalogenation would be required. A more direct route uses 1,2-difluoro-4-nitrobenzene , where the fluorine at the 2-position is displaced to directly form the key intermediate, 4-(2,2,2-trifluoroethoxy)-3-fluoronitrobenzene. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

Mechanistic Investigations of Synthetic Reactions Involving this compound

The primary mechanism governing the key bond-forming steps in the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism . This mechanism is distinct from SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.

The SNAr mechanism proceeds in two discrete steps:

Addition Step: The nucleophile (e.g., ⁻OCH₂CF₃) attacks the electron-deficient carbon atom of the aromatic ring that bears the leaving group (e.g., F⁻ or Cl⁻). This attack is the rate-determining step. The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . semanticscholar.org The negative charge is delocalized across the aromatic system and, importantly, onto the electron-withdrawing nitro group, which provides significant stabilization.

Elimination Step: In this fast step, the leaving group departs from the Meisenheimer complex, taking its bonding electrons with it. This process restores the aromaticity of the ring, leading to the final substituted product.

For the reaction between 1,2-difluoro-4-nitrobenzene and sodium 2,2,2-trifluoroethoxide, the mechanism can be visualized as the attack of the trifluoroethoxide ion at the C-2 position (para to the nitro group), forming a stabilized Meisenheimer complex. The subsequent loss of a fluoride (B91410) ion from this intermediate yields the product, 4-(2,2,2-trifluoroethoxy)-3-fluoronitrobenzene. The presence of the strongly electron-withdrawing nitro group is essential for stabilizing the anionic intermediate, thereby lowering the activation energy of the reaction.

The reduction of the nitro group to an amine typically proceeds through a series of intermediate species, including nitroso and hydroxylamine (B1172632) compounds, before reaching the final aniline product. The exact mechanism depends on the specific reducing agent and reaction conditions used.

Elucidation of Reaction Pathways (e.g., TEMPO-mediated processes)

The primary synthetic route to this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. A plausible pathway involves the reaction of 1,2-difluoro-4-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base to form the intermediate 1,2-difluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene. The nitro group strongly activates the para-position for nucleophilic attack, facilitating the displacement of the fluorine atom at C-4. The subsequent step is the chemoselective reduction of the nitro group to an amine.

While specific studies detailing TEMPO-mediated processes for the synthesis of this compound are not prominently documented, the role of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the oxidation of amines and anilines is well-established. scholaris.caorganic-chemistry.org TEMPO-based systems, often in conjunction with a co-oxidant, are used for the catalytic oxidation of primary amines to imines or nitriles and the dehydrogenative coupling of anilines to form azo compounds. scholaris.ca In the context of this specific aniline's synthesis, TEMPO-mediated pathways would be more relevant to potential side-reactions or subsequent transformations of the final aniline product rather than its primary synthesis, which involves a reduction. For instance, exposure of the final amine product to oxidative conditions in the presence of a TEMPO catalyst could lead to undesired coupling products. scholaris.cawindows.net

Studies on Regioselectivity and Chemoselectivity

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds. In the preparation of this compound from 1,2-difluoro-4-nitrobenzene, the substitution pattern is dictated by the electronic properties of the starting material. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack, with the effect being most pronounced at the ortho and para positions. Consequently, the fluorine at the C-4 position (para to the nitro group) is significantly more activated and susceptible to substitution by the trifluoroethoxide nucleophile than the fluorine at the C-2 position (ortho to the nitro group and meta to the other fluorine). This electronic preference ensures high regioselectivity, yielding the desired 4-alkoxy-3-fluoro isomer. The introduction of bulky substituents at the nitrogen of an aniline can also be used to direct substitution to the para-position in other reaction types. rsc.org

Chemoselectivity is paramount during the reduction of the nitro intermediate. The goal is to reduce the nitro group to a primary amine without affecting the fluorine atoms, the trifluoroethoxy group, or the aromatic ring. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Fe/NH₄Cl) are common methods that demonstrate high chemoselectivity for this transformation. researchgate.netbohrium.com

Optimization of Synthetic Conditions and Scalability Studies

Role of Solvent Systems and Catalysis (e.g., transition metal catalysis, photocatalysis)

The optimization of synthetic conditions is crucial for maximizing yield, purity, and efficiency. The choice of solvent and catalyst plays a pivotal role in both key steps of the synthesis.

For the initial SNAr reaction, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the cation of the base and accelerate the rate of substitution. google.com The selection of a suitable base, such as potassium carbonate or sodium hydride, is also critical for the deprotonation of 2,2,2-trifluoroethanol to form the active nucleophile.

For the nitro group reduction, transition metal catalysis is the predominant approach. Catalytic hydrogenation is widely employed in both laboratory and industrial settings. researchgate.net

| Reaction Step | Catalyst | Solvent System | Temperature (°C) | Key Findings |

| Nucleophilic Aromatic Substitution | (Base-mediated) | DMF, DMSO, Dioxane | 60–175 | Polar aprotic solvents accelerate SNAr reactions. google.com |

| Nitro Group Reduction | Pd/C | Methanol, Ethanol | 25–70 | High chemoselectivity and yield. Catalyst can be recycled. bohrium.comresearchgate.netgoogle.com |

| Nitro Group Reduction | Fe/NH₄Cl | Methanol/Water | 70 | Effective for nitro group reduction in the presence of sensitive functional groups. researchgate.net |

This table presents typical conditions for analogous transformations, as specific optimization data for this compound is not widely published.

Development of Efficient Large-Scale Synthetic Protocols

Transitioning a synthetic route from the laboratory to a large-scale industrial process requires careful consideration of safety, cost, and efficiency. For the synthesis of this compound, a scalable protocol would likely favor catalytic hydrogenation for the reduction step due to its high efficiency, clean reaction profile, and the ability to recover and reuse the palladium catalyst. bohrium.comresearchgate.net This method avoids the large quantities of metal waste associated with stoichiometric reducing agents like iron.

The initial SNAr reaction is also amenable to scale-up. The use of robust and cost-effective bases like potassium carbonate is preferable to reagents like sodium hydride, which can pose greater handling risks on a large scale. The process would involve careful control of reaction temperature to minimize side-product formation and ensure consistent product quality. Optimization of reaction concentration and product isolation procedures, such as crystallization or distillation, are key to developing an economically viable and efficient large-scale protocol.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The spectrum for this molecule is expected to show signals for the aromatic protons and the methylene (B1212753) protons of the ethoxy group. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom on the ring. The methylene protons (-OCH₂-) would likely appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The amine (-NH₂) protons might appear as a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts would be influenced by the attached functional groups, with the carbons bonded to fluorine and oxygen appearing at characteristic downfield shifts. Coupling between carbon and fluorine atoms (¹JC-F, ²JC-F, etc.) would be observed, providing further structural confirmation.

Fluorine-19 (¹⁹F) NMR Spectroscopic Applications

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The spectrum of this compound would be expected to show two distinct signals: one for the aromatic fluorine atom and another for the trifluoromethyl (-CF₃) group. The chemical shifts and coupling constants would be indicative of their chemical environments. The aromatic fluorine would likely show coupling to the neighboring aromatic protons, while the trifluoromethyl group's signal would be a singlet, as there are no adjacent protons to couple with, but it would influence the signal of the adjacent methylene group in the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₈H₇F₄NO. The predicted monoisotopic mass is 209.04637 Da. uni.lu The observed mass in an HRMS experiment should match this value with a very low margin of error, typically in the parts-per-million (ppm) range. Predicted m/z values for common adducts include 210.05365 for [M+H]⁺ and 232.03559 for [M+Na]⁺. uni.lu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring and the methylene group.

C=C stretching of the aromatic ring, usually found in the 1450-1600 cm⁻¹ region.

C-O-C stretching of the ether linkage.

C-F stretching , which gives rise to strong absorptions, typically in the 1000-1400 cm⁻¹ region.

Other Analytical Techniques for Comprehensive Structural Elucidation

While specific data for this compound is not available, other techniques could be applied for a comprehensive analysis, particularly for its derivatives.

UV-Vis Spectroscopy : This technique provides information about the electronic transitions within the molecule. Aniline (B41778) and its derivatives typically show strong absorptions in the ultraviolet region due to the presence of the aromatic ring.

X-ray Diffraction : For crystalline derivatives of this compound, single-crystal X-ray diffraction could provide definitive information about the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Chemical Reactivity Profiles and Derivatization Strategies

Reactivity of the Aniline (B41778) Moiety in 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

The primary amine (-NH₂) group attached to the aromatic ring is the most reactive site for many chemical transformations. It strongly influences the reactivity of the benzene (B151609) ring and serves as a key handle for a wide range of derivatizations.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. researchgate.net The outcome of such reactions is governed by the directing and activating or deactivating effects of the substituents already present on the ring. In this molecule, the amino group, the fluorine atom, and the trifluoroethoxy group collectively determine the position of attack by an incoming electrophile.

The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. libretexts.org This increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack.

The fluorine atom, while being highly electronegative and thus deactivating the ring towards electrophilic attack through a strong negative inductive effect (-I), is also an ortho, para-director. nih.gov This is because its lone pairs can participate in resonance (+R effect), directing incoming electrophiles to the ortho and para positions.

The interplay of these directing effects on this compound dictates the regioselectivity of electrophilic substitution reactions. The powerful ortho, para-directing influence of the amino group is the dominant factor. The positions ortho to the amino group (C2 and C6) and para to it (C5) are activated. However, the C4 position is blocked by the trifluoroethoxy group. The fluorine at C3 and the trifluoroethoxy group at C4 will sterically hinder attack at the C2 and C5 positions, respectively. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the activating amino group and meta to the deactivating fluorine and trifluoroethoxy groups.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NH₂ | C1 | -I (weak) | +R (strong) | Activating | ortho, para |

| -F | C3 | -I (strong) | +R (weak) | Deactivating | ortho, para |

| -OCH₂CF₃ | C4 | -I (strong) | +R (weak) | Deactivating | meta (overall) |

Amine-Based Derivatizations (e.g., formation of Schiff bases, sulfonamides, carbamates)

The nucleophilic nature of the amine nitrogen in this compound allows for a variety of derivatization reactions.

Schiff Bases: The reaction of the primary amine with aldehydes or ketones under dehydrating conditions yields imines, commonly known as Schiff bases. ucf.edulibretexts.org This condensation reaction is a versatile method for introducing a wide range of substituents onto the aniline nitrogen. For instance, reacting this compound with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene aniline derivative.

Sulfonamides: Sulfonamides can be readily prepared by reacting the aniline with a sulfonyl chloride in the presence of a base. This reaction, often referred to as the Hinsberg test for amines, results in the formation of a stable sulfonamide linkage. For example, treatment of this compound with benzenesulfonyl chloride would produce N-(3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl)benzenesulfonamide.

Carbamates: Carbamates can be synthesized from the aniline through several routes, including reaction with phosgene (B1210022) or its derivatives, or by reacting the amine with an alcohol in the presence of a coupling agent. A common method involves the reaction with an alkyl or aryl chloroformate. For example, reacting the aniline with ethyl chloroformate in the presence of a base would yield ethyl (3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl)carbamate.

| Derivative | General Reaction | Reagent Example | Product Type |

|---|---|---|---|

| Schiff Base | Condensation | Benzaldehyde | Imine |

| Sulfonamide | Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Carbamate | Carbamoylation | Ethyl chloroformate | Carbamate |

Acylation and Alkylation Reactions of the Amine Functionality

The amine group of this compound can undergo both acylation and alkylation to afford a variety of N-substituted derivatives.

N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of amides. This is a common strategy for protecting the amine group or for introducing specific acyl moieties. For instance, reacting the aniline with acetyl chloride would yield N-(3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl)acetamide.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through various methods, including reductive amination with aldehydes or ketones, or by reaction with alkyl halides. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, so reductive amination is often preferred for controlled mono-alkylation. For example, reductive amination with formaldehyde (B43269) would yield N-methyl-3-fluoro-4-(2,2,2-trifluoroethoxy)aniline.

| Reaction | Reagent Example | Product Type |

|---|---|---|

| N-Acylation | Acetyl chloride | Amide |

| N-Alkylation | Formaldehyde (reductive amination) | Secondary Amine |

| N-Alkylation | Methyl iodide | Secondary/Tertiary Amine |

Reactivity Influenced by Fluorine and Trifluoroethoxy Substituents

The fluorine and trifluoroethoxy groups not only influence the reactivity of the aniline moiety but also introduce unique reactivity patterns at the fluorinated centers of the molecule.

Nucleophilic Reactivity at Fluorinated Centers (e.g., SNAr with trifluoroethoxy as a leaving group)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, both the fluorine atom and the trifluoroethoxy group are potential leaving groups. However, the trifluoroethoxy group is generally considered a poor leaving group in SNAr reactions on benzene rings unless the ring is highly activated by multiple, potent electron-withdrawing groups. In a related pyrimidine (B1678525) system, the trifluoroethoxy group has been shown to act as a leaving group in regioselective sequential substitution reactions. For the benzene ring in the title compound, which is substituted with a strongly activating amino group, the conditions for an SNAr reaction involving the trifluoroethoxy group as a leaving group would likely be harsh and the reaction would be disfavored compared to other potential transformations. The fluorine atom, due to its high electronegativity, can act as a leaving group in SNAr reactions, often surprisingly better than other halogens, because the rate-determining step is the initial nucleophilic attack which is accelerated by the inductive electron withdrawal of the fluorine.

Radical Functionalization Reactions (e.g., fluoroalkylation, hydroxyfluoroalkylation)

The electron-rich nature of the aniline ring, somewhat tempered by the deactivating fluorine and trifluoroethoxy groups, makes it a potential substrate for radical functionalization reactions. The electrophilic character of many fluoroalkyl radicals makes them suitable partners for substitution reactions on aminoaromatic compounds.

Cyclization Reactions of this compound Remain an Unexplored Area of Synthetic Chemistry

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity of this compound, specifically concerning its participation in intermolecular and intramolecular cyclization reactions. Despite the importance of fluorinated anilines as precursors in medicinal and materials chemistry, detailed research findings on the cyclization strategies involving this particular compound are not presently available in the public domain.

The synthesis of heterocyclic compounds through the cyclization of substituted anilines is a fundamental and widely utilized strategy in organic chemistry. These reactions are pivotal for constructing a diverse array of ring systems that form the core of many pharmaceuticals, agrochemicals, and functional materials. The presence of both a fluorine atom and a trifluoroethoxy group on the aniline ring of this compound suggests a unique electronic profile that could influence its reactivity in cyclization processes. However, specific examples or methodologies for either intermolecular or intramolecular ring closures originating from this substrate have not been reported.

General principles of organic synthesis allow for the postulation of potential cyclization pathways. For instance, intramolecular cyclization could theoretically be achieved by first introducing a reactive side chain onto the aniline's amino group, which could then undergo a ring-closing reaction with the activated aromatic ring. Similarly, intermolecular cyclizations could be envisioned through reactions with bifunctional reagents, leading to the formation of larger heterocyclic structures. Nevertheless, without experimental data, these possibilities remain speculative.

The absence of published research in this specific area indicates an opportunity for future investigation. Studies exploring the cyclization behavior of this compound could yield novel heterocyclic structures with potentially interesting biological or material properties, driven by the unique combination of its substituents. Such work would be a valuable addition to the field of fluorine and heterocyclic chemistry.

Given the lack of specific research on this topic, no data tables or detailed research findings on the intermolecular and intramolecular cyclization reactions of this compound can be presented.

Applications in Advanced Organic Synthesis and Material Precursors

Utilization as a Key Building Block for Complex Heterocyclic Compounds

The aniline (B41778) moiety of 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline is a classical precursor for the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry. mdpi.com The strategic placement of fluorine and a trifluoroethoxy group on the phenyl ring allows for the creation of heterocyclic systems with finely tuned electronic and steric properties.

Synthesis of Bicyclic and Tricyclic Heterocycles

While specific examples detailing the use of this compound in the synthesis of bicyclic and tricyclic systems are not extensively documented in public literature, its structural motifs are highly conducive to established cyclization strategies. Anilines are common starting materials in reactions like the Skraup synthesis of quinolines or the Fischer indole (B1671886) synthesis. The presence of the fluoro and trifluoroethoxy substituents would directly translate to the formation of substituted bicyclic systems such as fluorinated and trifluoroethoxylated quinolines, indoles, or benzimidazoles. Methodologies for constructing fused bicyclic sigmaaldrich.comresearchgate.netnih.gov-triazoles often rely on precursors that can be derived from functionalized anilines, indicating a potential pathway for this compound. nih.gov

Precursor for Nitrogen-Containing Scaffolds with Tunable Properties

Fluorinated compounds have a significant track record in medicinal chemistry, with 20-25% of drugs in the pharmaceutical pipeline containing at least one fluorine atom. ekb.eg This is due to fluorine's ability to enhance metabolic stability, bioavailability, and protein-ligand interactions. ekb.egresearchgate.net this compound serves as an ideal precursor for nitrogen-containing scaffolds where such properties are desirable.

The compound's utility can be compared to structurally similar anilines, such as 3-fluoro-4-morpholinoaniline (B119058), which is a key intermediate in the synthesis of the antibiotic drug linezolid. researchgate.net In that synthesis, the substituted aniline is a precursor to the core oxazolidinone ring, a critical nitrogen-containing scaffold. Similarly, this compound can be envisioned as a starting point for a variety of bioactive scaffolds where the trifluoroethoxy group imparts increased lipophilicity and metabolic resistance.

Role in the Construction of Specialized Organic Molecules

Beyond heterocyclic synthesis, the distinct electronic nature of this compound makes it a valuable component in the construction of specialized organic molecules designed for specific functions, from pharmaceuticals to materials science.

Formation of Conjugated Systems and Advanced Functional Materials

The electronic properties of the aniline ring are significantly modulated by its substituents. Both the fluorine atom and the trifluoroethoxy group are strongly electron-withdrawing, which lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the molecule. This electronic tuning is critical in the design of advanced functional materials. For instance, in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), precise control over orbital energies is necessary to ensure efficient charge injection and transport.

While direct polymerization of this specific aniline into a conductive polymer has not been reported, substituted anilines are precursors to polyaniline derivatives. The incorporation of fluoro and trifluoroalkoxy groups would be expected to alter the resulting polymer's conductivity, solubility, and stability. Furthermore, the synthesis of fluoro analogues of pharmacologically active compounds has been shown to create molecules that are electronically distinct yet sterically similar to their non-fluorinated parents, a principle applicable to materials science. psu.edu

Intermediate in Multi-Step Synthetic Pathways for Target Molecules

One of the most practical applications of this compound is its role as an intermediate in multi-step synthesis. libretexts.orgresearchgate.net The amino group is a versatile functional handle that can be readily transformed. For example, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide array of other functional groups (e.g., -OH, -Cl, -Br, -CN). It can also be acylated to form amides or alkylated to form secondary or tertiary amines, providing numerous pathways toward a final target molecule.

The value of fluorinated anilines as intermediates is well-established in the pharmaceutical industry. The synthesis of complex active pharmaceutical ingredients often involves a sequence of reactions where a robust, functionalized building block is progressively elaborated. researchgate.net The stability conferred by the fluorinated groups makes this compound a reliable intermediate that can withstand various reaction conditions in a lengthy synthetic route.

Development of Analogues and Derivatives with Tailored Chemical Functionality

The systematic modification of a lead compound is a cornerstone of drug discovery and materials development. This compound belongs to a broader class of substituted fluoroanilines, and the synthesis of its analogues allows for the fine-tuning of chemical and biological properties. By altering the substituents on the aromatic ring, chemists can modulate characteristics such as pKa, solubility, crystal packing, and biological target affinity.

Several analogues have been synthesized and are commercially available, demonstrating the chemical space accessible from this structural template. These variations highlight the different ways in which the core aniline scaffold can be decorated to achieve desired functionalities.

| Compound Name | CAS Number | Structural Difference from Parent Compound |

|---|---|---|

| 3-Fluoro-4-(trifluoromethoxy)aniline | 1017779-69-9 | Direct C-O-CF3 bond (trifluoromethoxy) instead of C-O-CH2-CF3 (trifluoroethoxy). sigmaaldrich.comnih.gov |

| 3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride | Not available | Methoxyethoxy group replaces the trifluoroethoxy group. scbt.com |

| 3-fluoro-4-morpholinoaniline | 446263-33-6 | Morpholino group replaces the trifluoroethoxy group. researchgate.net |

The creation of such derivatives provides a library of building blocks for parallel synthesis and structure-activity relationship (SAR) studies, accelerating the discovery process for new molecules with optimized performance.

Computational Chemistry and Theoretical Modelling of 3 Fluoro 4 2,2,2 Trifluoroethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. aip.org For 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, these calculations can map out the electron distribution, molecular orbital energies, and various reactivity descriptors.

The geometry of the molecule is first optimized to find its most stable three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.net The presence of both electron-donating (amino and trifluoroethoxy) and electron-withdrawing (fluoro) groups on the aniline (B41778) ring creates a complex electronic environment.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. acs.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acs.orgthaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom.

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and oxygen atoms, as well as the fluorine atom on the ring, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity. thaiscience.info

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = χ2 / (2η) | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on calculations for similar aniline derivatives, a hypothetical set of electronic properties for this compound is presented below. thaiscience.info

| Parameter | Predicted Value |

| EHOMO | -5.8 eV |

| ELUMO | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 3.5 D |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. acs.org

The this compound molecule possesses a flexible ethoxy linkage, which allows for rotation around the C-O bonds. This flexibility can lead to multiple stable conformations (rotamers) that can influence the molecule's physical and chemical properties. nih.gov

Conformational Analysis: MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule's movement over a period of time (typically nanoseconds to microseconds), the relative energies of different conformations and the energy barriers for interconversion can be determined. For the trifluoroethoxy group, the orientation relative to the benzene (B151609) ring is of particular interest. It is expected that conformers that minimize steric hindrance between the bulky trifluoromethyl group and the adjacent fluoro substituent will be favored.

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with its environment. For instance, in a solution, the simulation can reveal the structure of the solvent shell around the molecule and identify specific interactions like hydrogen bonds between the amino group and solvent molecules. In the context of materials science or drug design, MD can be used to simulate the interaction of the molecule with a surface or the active site of a protein, providing insights into binding affinities and modes of interaction. nih.gov The fluorine atoms and the trifluoroethoxy group can participate in non-covalent interactions, such as halogen bonds and dipole-dipole interactions, which can be crucial for molecular recognition and self-assembly processes. researchgate.net

Reaction Mechanism Modelling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights into the energy changes that occur as reactants are converted into products. nih.gov This is achieved by locating the transition states (TS) on the potential energy surface, which are the high-energy structures that connect reactants and products. wikipedia.orgmasterorganicchemistry.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, a key reaction of interest is electrophilic aromatic substitution. The amino and trifluoroethoxy groups are activating and ortho-, para-directing, while the fluoro group is deactivating but also ortho-, para-directing. The interplay of these substituents will determine the regioselectivity of reactions such as nitration, halogenation, or sulfonation.

Modeling Electrophilic Aromatic Substitution: Using DFT, the mechanism of an electrophilic attack on the aniline ring can be modeled. dntb.gov.ua This involves calculating the energies of the starting materials, the electrophile, the intermediate sigma complexes (also known as Wheland intermediates), and the final products. Most importantly, the transition state structures for the formation of the sigma complexes at the different possible positions on the ring (ortho, meta, and para to the amino group) can be located. By comparing the activation energies for attack at each position, the preferred site of substitution can be predicted. For this compound, the directing effects of the substituents would need to be carefully considered to predict the outcome of such reactions.

Transition State Theory: The rate constants of elementary reactions can be estimated using Transition State Theory (TST). wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡). Computational methods can be used to calculate ΔG‡, which includes contributions from the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy.

A hypothetical energy profile for the nitration of this compound at the ortho and para positions relative to the amino group is presented below.

| Reaction Coordinate | Relative Energy (kcal/mol) - Ortho Attack | Relative Energy (kcal/mol) - Para Attack |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +14.5 |

| Sigma Complex | +5.1 | +4.2 |

| Transition State 2 | +7.3 | +6.8 |

| Products | -10.8 | -12.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. core.ac.uk The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, can provide accurate predictions of 1H, 13C, and 19F NMR chemical shifts. nih.gov For this compound, predicting the 19F NMR chemical shifts of the fluorine on the aromatic ring and the trifluoromethyl group would be particularly useful for characterization. researchgate.netsemanticscholar.orgacs.org The calculated shifts, when referenced against a standard (like TMS for 1H and 13C, and CFCl3 for 19F), can be compared directly with experimental data.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) and Raman spectra. researchgate.netcuni.cz By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to account for approximations in the computational method and anharmonicity. The predicted IR and Raman spectra can be used to assign the vibrational modes observed in experimental spectra, providing a detailed understanding of the molecule's vibrational properties.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. ijermt.orgresearchgate.net TD-DFT calculates the energies of the electronic excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, the calculations would likely predict π → π* transitions associated with the aromatic system. up.ac.zanist.gov The positions of these transitions are influenced by the substituents on the benzene ring.

A table of predicted spectroscopic data for this compound, based on typical results for similar molecules, is provided below.

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (δ) | Aromatic H: 6.8-7.2 ppm; NH2: 3.8 ppm; CH2: 4.4 ppm |

| 13C NMR | Chemical Shift (δ) | Aromatic C: 110-155 ppm; CH2: 65 ppm; CF3: 124 ppm |

| 19F NMR | Chemical Shift (δ) | Ar-F: -120 ppm; CF3: -75 ppm |

| IR | Key Vibrations (cm-1) | N-H stretch: 3400-3500; C-F stretch: 1100-1200; C-O stretch: 1250 |

| UV-Vis | λmax (nm) | ~240, ~290 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Emerging Research Frontiers and Synthetic Challenges

Innovations in Environmentally Benign and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability has spurred research into greener synthetic routes for complex molecules like 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline. Traditional methods for aniline (B41778) synthesis often rely on harsh conditions and heavy metal catalysts. Modern approaches seek to mitigate these environmental drawbacks.

One promising frontier is the adoption of biocatalysis. Chemoenzymatic methods, such as the use of nitroreductase enzymes, offer a sustainable alternative to precious-metal-catalyzed nitroarene reductions, a key step in many aniline syntheses. acs.orgnih.gov These biocatalytic processes operate under mild conditions, typically at room temperature and pressure in aqueous buffers, thereby reducing energy consumption and eliminating the need for hazardous organic solvents. acs.orgnih.gov The high chemoselectivity of enzymes allows for the reduction of a nitro group in the presence of other sensitive functionalities, a common challenge in the synthesis of highly functionalized molecules. nih.gov The immobilization of these enzymes further enhances their sustainability by enabling their reuse over multiple reaction cycles. acs.orgnih.gov

Another key aspect of green chemistry is the reduction of waste and the use of safer reagents. For instance, moving away from traditional nitration methods that use corrosive acids is a priority. researchgate.net The development of solid acid catalysts or milder nitrating agents can significantly improve the environmental profile of the synthesis. Furthermore, replacing hazardous solvents with greener alternatives like 4-methyltetrahydropyran (MTHP) is being explored in related catalytic processes. osaka-u.ac.jp

| Green Chemistry Approach | Advantages in Aniline Synthesis | Relevant Precursor Step |

| Biocatalysis (Nitroreductases) | Reduces reliance on precious metals, lower energy requirements, uses aqueous solvents. acs.org | Nitro-group reduction |

| Enzyme Immobilization | Allows for extended reuse of the biocatalyst. nih.gov | Nitro-group reduction |

| Alternative Solvents | Replacement of hazardous solvents like THF with greener options such as MTHP. osaka-u.ac.jp | Catalytic functionalization |

| Milder Reagents | Avoids the use of corrosive concentrated acids in nitration steps. researchgate.net | Aromatic nitration |

Exploration of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the this compound core is crucial for its application in drug discovery and materials science. The electron-withdrawing nature of the fluorine and trifluoroethoxy groups can deactivate the aromatic ring, making subsequent reactions challenging. Therefore, the development of novel and highly active catalytic systems is a major research focus.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and optimizing these for fluorinated substrates is an active area of research. The selection of appropriate ligands is critical for achieving high catalytic activity and selectivity in these transformations. For the synthesis of precursors to the target molecule, palladium-catalyzed coupling reactions between fluorinated anilines and functionalized alcohols are employed, requiring careful control of solvent, base, and temperature.

Beyond palladium, there is growing interest in using more abundant and less toxic 3d-non-noble metal catalysts for key transformations like nitro reduction. mdpi.com In a different vein, photoredox catalysis has emerged as a powerful tool for the functionalization of anilines. acs.org Photoinduced methods can facilitate reactions like difluoroalkylation under very mild conditions, often using organic dyes like Eosin Y as the photocatalyst. acs.org These reactions proceed via radical intermediates, offering reactivity patterns complementary to traditional ionic pathways. acs.org

| Catalytic System | Application | Key Features |

| Palladium with Specialized Ligands | C-N and C-O bond formation (precursor synthesis). | Requires optimization of ligand, solvent, and base. |

| 3d-Non-noble Metal Catalysts | Reduction of nitro compounds. mdpi.com | More sustainable and cost-effective than precious metals. |

| Photoredox Catalysis (e.g., Eosin Y) | C-C bond formation (e.g., difluoroalkylation). acs.org | Operates under mild conditions (visible light), proceeds via radical mechanism. acs.org |

| Triarylboranes | Reductive alkylation of aniline derivatives. osaka-u.ac.jp | Main-group catalysis, generates water as the sole byproduct. osaka-u.ac.jp |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. rsc.org These benefits are particularly relevant for the synthesis of aniline derivatives, which can involve hazardous intermediates like diazonium salts or highly exothermic reactions. nih.gov

The integration of synthetic steps into a continuous flow system allows for the in-situ generation and immediate consumption of unstable intermediates, thereby minimizing risks. nih.gov Multi-step continuous flow setups have been developed for the conversion of anilines into more complex heterocyclic products, demonstrating the versatility of this technology. nih.gov For the key nitro reduction step, continuous-flow hydrogenation processes using heterogeneous catalysts (e.g., Pt/C) in micro-packed bed reactors have been explored. mdpi.com This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high selectivity and yield. mdpi.com

Furthermore, combining flow chemistry with biocatalysis represents a significant advancement. acs.orgnih.gov Using immobilized enzymes in a packed-bed reactor allows for the continuous production of anilines. nih.gov This setup can also incorporate in-line extraction modules to separate the product from the aqueous phase continuously, streamlining the entire process from reaction to workup. acs.orgnih.gov Such automated systems can significantly accelerate the synthesis and optimization of derivatives of this compound.

Addressing Challenges in Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry. The stereoselective synthesis of chiral derivatives of this compound, particularly those containing stereocenters adjacent to fluorinated groups, presents a formidable challenge.

One powerful strategy for the asymmetric synthesis of fluorinated amino acids, which could be derived from or incorporate the aniline moiety, involves the use of chiral nickel(II) complexes. beilstein-journals.orgnih.govchemrxiv.org These complexes act as chiral templates, allowing for the diastereoselective alkylation of a glycine-derived Schiff base with various electrophiles, followed by hydrolysis to yield enantiopure amino acids. chemrxiv.org This method has been successfully applied to prepare a wide range of fluorinated amino acids on a gram scale with excellent enantiomeric purities. beilstein-journals.orgchemrxiv.org

Enzymatic approaches also offer a promising avenue for achieving high enantioselectivity. the-innovation.org For instance, certain flavin-dependent reductases can catalyze the asymmetric addition of fluorine-containing radical species to olefins, controlling the stereochemistry at positions remote from the fluorinated unit. the-innovation.org This emerging field of enzyme fluorine chemistry opens up new possibilities for creating complex chiral fluorinated compounds that are difficult to access through traditional chemical methods. the-innovation.org

| Method | Application | Key Features |

| Chiral Ni(II) Complexes | Asymmetric synthesis of fluorinated α-amino acids. beilstein-journals.orgchemrxiv.org | Acts as a chiral template for diastereoselective alkylation. chemrxiv.org |

| Enzymatic Approaches (Reductases) | Asymmetric fluorination and functionalization. the-innovation.org | Establishes a specific chiral environment in the active site for precise stereocontrol. the-innovation.org |

| Asymmetric Strecker Reaction | Synthesis of α-fluoro amino acids. mdpi.com | Utilizes chiral sulfinimines to control stereochemistry. mdpi.com |

Discovery of Undiscovered Reactivity Pathways and New Chemical Transformations

Research into the reactivity of this compound aims to uncover novel chemical transformations that can be exploited for the synthesis of new derivatives. The interplay between the nucleophilic amino group, the activated aromatic ring, and the unique properties of the fluorine substituents can lead to unexpected reactivity.

The aniline nitrogen is a potent nucleophile, readily participating in reactions like alkylation, acylation, and condensation. The fluorine and trifluoroethoxy groups, meanwhile, direct the regioselectivity of electrophilic aromatic substitution reactions. Understanding and controlling this interplay is key to developing new synthetic routes. For example, radical-based reactions are an increasingly explored pathway for functionalizing anilines. acs.org Photoinduced single-electron transfer (SET) can generate aniline radical cations, which can then react with various radical species, enabling transformations not possible under thermal, ionic conditions. acs.org

The biotransformation of fluorinated anilines also reveals unique reactivity pathways. Microsomal metabolism, for instance, can lead to dehalogenation through the formation of reactive quinoneimine intermediates. nih.gov While this is a bioactivation pathway, understanding these mechanisms can inspire new chemical strategies for selective defluorination or functionalization. The study of highly reactive species generated from common fluorinating reagents, such as the radical dication of Selectfluor®, also opens doors to new C-H functionalization and C-heteroatom bond-forming reactions on the aniline core. researchgate.net

常见问题

Basic: What synthetic strategies optimize the yield of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline?

Answer:

High-yield synthesis typically involves coupling reactions under controlled conditions. For example:

- Coupling Agents : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl ether formation between fluoroaniline derivatives and 2,2,2-trifluoroethanol .

- Solvent/Base Optimization : Reactions in dimethylformamide (DMF) with potassium carbonate as a base improve nucleophilic substitution efficiency .

- Temperature Control : Maintaining 80–100°C prevents side reactions like over-oxidation or decomposition .

Purification via crystallization or column chromatography enhances purity (>95%) .

Basic: How do structural features influence the solubility and bioavailability of this compound?

Answer:

The trifluoroethoxy group enhances lipid solubility, improving membrane permeability, while the fluorine atom increases metabolic stability by resisting oxidative degradation . Key factors:

- LogP Analysis : Computational models (e.g., SwissADME) predict a logP of ~2.5, indicating moderate hydrophobicity suitable for cellular uptake .

- Hydrogen Bonding : The amine group (-NH₂) allows hydrogen bonding with biological targets, enhancing target affinity .

Experimental validation via shake-flask solubility tests in PBS (pH 7.4) and DMSO is recommended .

Advanced: What methodologies elucidate interactions between this compound and enzymes like kinases or cytochrome P450?

Answer:

- Enzyme Inhibition Assays : Use recombinant CYP450 isoforms (e.g., CYP3A4) in microsomal preparations with LC-MS/MS to monitor metabolite formation .

- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in sterol 14α-demethylase’s hydrophobic pockets, with binding energies ≤ -7.5 kcal/mol indicating strong interactions .

- Kinetic Analysis : Measure IC₅₀ values via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to quantify inhibition potency .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

- Structural Analog Comparison : Compare activity data of analogs (e.g., 3-Chloro-2-(2,2-difluoroethoxy)aniline vs. 4-(trifluoromethoxy)aniline) to identify substituent-specific trends .

- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) to minimize variability .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies and identify outliers .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR (470 MHz, CDCl₃) confirms trifluoroethoxy group presence (δ -75 to -80 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS detect impurities (<0.1%) and verify molecular ion [M+H]⁺ at m/z 238.05 .

- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (DTIMS) validates CCS values (~147 Ų for [M+H]⁺), aiding structural confirmation .

Advanced: How do substituent modifications impact structure-activity relationships (SAR) in related compounds?

Answer:

A comparative SAR study reveals:

| Substituent | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| Trifluoroethoxy (-OCF₃) | 0.8 (CYP3A4 inhibition) | Hydrophobic pocket binding |

| Difluoroethoxy (-OCF₂H) | 2.5 | Reduced metabolic stability |

| Methoxy (-OCH₃) | >10 | Weak H-bonding |

- Fluorine Position : Para-fluoro substitution enhances target selectivity over meta .

- In Silico Modeling : CoMFA or 3D-QSAR models quantify substituent effects on activity .

Advanced: What computational tools predict the metabolic pathways of this compound?

Answer:

- CYP450 Metabolism Prediction : Use Schrödinger’s BioLuminate or ADMET Predictor to identify likely oxidation sites (e.g., amine group or aromatic ring) .

- Metabolite Identification : High-resolution MS/MS (Orbitrap) coupled with software (Compound Discoverer) maps fragmentation patterns of phase I/II metabolites .

- Toxicity Risk Assessment : DEREK Nexus flags potential reactive metabolites (e.g., nitroso intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。